molecular formula C9H11IO2 B13328188 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol

2-Iodo-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B13328188
M. Wt: 278.09 g/mol
InChI Key: QWLIMDGAVFEECZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(3-methoxyphenyl)ethanol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the methoxy group on the phenyl ring. This combination allows for specific reactivity and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-1-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11IO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

QWLIMDGAVFEECZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CI)O

Origin of Product

United States

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